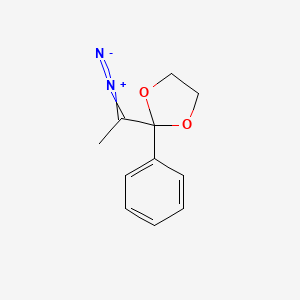

2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane

Description

2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a diazoethyl (-CH₂-N₂) functional group at the 2-position of the dioxolane ring, adjacent to a phenyl substituent. The 1,3-dioxolane scaffold is widely employed in organic synthesis due to its stability and versatility as a protecting group for carbonyl compounds . The diazo group introduces unique reactivity, enabling applications in cyclopropanation, carbene generation, and photochemical transformations.

Properties

CAS No. |

57331-87-0 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(1-diazoethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C11H12N2O2/c1-9(13-12)11(14-7-8-15-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

LDQGRVKREKKBFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=[N+]=[N-])C1(OCCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, reactive, and functional differences between 2-(1-Diazoethyl)-2-phenyl-1,3-dioxolane and related dioxolane derivatives:

Table 1: Comparative Analysis of 1,3-Dioxolane Derivatives

Key Comparative Insights

Reactivity Profiles :

- The diazoethyl group confers explosive reactivity under thermal or photolytic conditions, enabling carbene-mediated cyclopropanation—a feature absent in bromoethyl or ethenyl derivatives .

- Bromoethyl derivatives serve as precursors for elimination or nucleophilic substitution, while ethenyl derivatives undergo addition or polymerization .

- Halogenated aryl derivatives (e.g., 3-bromophenyl) are pivotal in cross-coupling reactions, leveraging the halogen as a leaving group .

Stability and Stereoelectronic Effects :

- The parent 2-phenyl-1,3-dioxolane exhibits stability under oxidative conditions due to its electron-rich dioxolane ring .

- Fluorophenyl and bromophenyl derivatives exhibit altered electronic properties, influencing hyperconjugation and regioselectivity in reactions .

Applications :

- Imidazole-dioxolanes demonstrate bioactivity as enzyme inhibitors, contrasting with the synthetic utility of diazoethyl derivatives in materials science .

- Ethenyl derivatives are used in polymer chemistry, whereas diazoethyl compounds find niche roles in photolithography or agrochemical synthesis .

Safety and Handling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.